3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI)
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Overview
Description
3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) is a chiral alcohol with a pyridine ring substituted at the 3-position with a methyl group and an ethanol moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-methylpyridin-3-yl)ethanone, using chiral reducing agents to obtain the desired enantiomer. Another method includes the asymmetric hydrogenation of the corresponding pyridine derivative using chiral catalysts.
Industrial Production Methods
Industrial production of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, ensuring the production of the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: (4-methylpyridin-3-yl)ethanone or (4-methylpyridin-3-yl)acetaldehyde.
Reduction: (4-methylpyridin-3-yl)ethane.
Substitution: (4-methylpyridin-3-yl)ethyl halides or amines.
Scientific Research Applications
3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of materials with specific chiral properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) depends on its specific application. In biochemical assays, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-methylpyridin-3-yl)ethanol
- (S)-1-(3-methylpyridin-4-yl)ethanol
- (S)-1-(4-ethylpyridin-3-yl)ethanol
Uniqueness
3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) is unique due to its specific chiral configuration and the position of the methyl group on the pyridine ring. This configuration can result in different biological activities and chemical reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
(1S)-1-(4-methylpyridin-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXWXQJFKRYQX-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC=C1)[C@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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